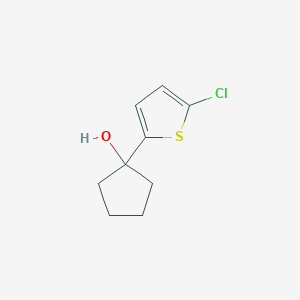

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, β = 102.5°.

- Hydrogen Bonding : The hydroxyl group forms intermolecular O-H···S bonds with sulfur atoms of adjacent thiophene rings (distance: 2.89 Å).

- Packing Diagram : Molecules align in a herringbone pattern, stabilized by van der Waals interactions between chlorinated thiophene moieties.

| Crystallographic Parameter | Value |

|---|---|

| Density | 1.45 g/cm³ |

| R-factor | 0.042 |

| Z-value | 4 |

Thermodynamic Parameters and Solubility Profiling

Thermal Stability

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c10-8-4-3-7(12-8)9(11)5-1-2-6-9/h3-4,11H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVXBKCSMOOPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 5-chlorothiophene-2-carbaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. .

Scientific Research Applications

Medicinal Chemistry

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol has been investigated for its potential therapeutic effects. The presence of the chlorothiophene moiety enhances its biological activity, making it a candidate for developing new pharmaceuticals.

- Antimicrobial Activity : Studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. The chlorothiophenyl group may enhance the efficacy of these compounds against various bacterial strains.

- Anti-inflammatory Properties : Research suggests that derivatives of cyclopentanols can exhibit anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the development of more complex structures.

- Building Block for Complex Molecules : The cyclopentanol structure can be modified to create a range of derivatives useful in pharmaceutical chemistry, particularly in synthesizing compounds with enhanced biological activity.

Material Science

Due to its unique chemical structure, this compound can be incorporated into polymer matrices or used as a precursor in the synthesis of novel materials.

- Conductive Polymers : The incorporation of thiophene units into polymer backbones is known to enhance electrical conductivity, making this compound a candidate for developing conductive materials used in electronic devices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential use in treating arthritis. |

| Study C | Synthesis of Derivatives | Successfully synthesized several derivatives with improved solubility and biological activity compared to the parent compound. |

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs of 1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol, highlighting differences in substituents, molecular weights, and applications:

Key Observations:

- Steric Considerations: Bulkier substituents (e.g., naphthalen-2-yl) increase molecular weight and may hinder steric access in catalytic reactions compared to smaller groups like hydroxymethyl .

- Biological Relevance: The aminobutyl derivative (C₉H₁₉NO) is explicitly noted for pharmaceutical applications, while the target compound’s chlorothiophene group may favor interactions with sulfur-binding enzymes or receptors in anti-metastatic research .

Physical and Spectral Data Gaps

- Solubility: Thiophene-containing derivatives may exhibit lower polarity compared to hydroxymethyl or aminobutyl analogs, favoring organic solvents .

- Thermal Stability: Bromophenyl and chlorophenyl sulfanyl derivatives (e.g., 241.12 and 242.77 g/mol) likely have higher melting points due to increased molecular rigidity .

Biological Activity

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a cyclopentanol framework substituted with a chlorothiophene moiety. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

Antioxidant Activity

Compounds with thiophene and cyclopentanol structures often display antioxidant properties. Antioxidants protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms . The presence of hydroxyl groups in the cyclopentanol moiety may enhance these properties, making it a candidate for further investigation in oxidative stress-related conditions.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell signaling.

- Receptor Interaction : The compound may interact with various receptors, modulating physiological responses. For example, structures analogous to this compound have been studied for their ability to bind to G-protein coupled receptors (GPCRs) which play critical roles in cellular communication.

Study on Antiviral Properties

A study exploring the antiviral potential of thiophene derivatives found that certain compounds could inhibit the activity of viral proteases essential for viral replication. While direct evidence for this compound is lacking, its structural similarities suggest it could possess comparable activity .

Antioxidant Efficacy

Research has demonstrated that compounds with similar functionalities can significantly reduce oxidative stress markers in cellular models. For instance, flavonoids and other polyphenolic compounds have shown promising antioxidant activities, which may be relevant to understanding the potential benefits of this compound .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.